2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
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Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a chemically modified sugar derivative. It is part of the broader class of acetylated sugars, which are often used in various chemical and biological applications due to their unique properties. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring, and a formamide group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide typically involves the acetylation of D-galactose. The process begins with the protection of the hydroxyl groups of D-galactose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting tetra-O-acetylated galactose is then reacted with formamide to introduce the formamide group at the anomeric position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The formamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Yields D-galactose and acetic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in glycosylation reactions to introduce galactose moieties into other compounds.
Biology: Used in the study of carbohydrate-protein interactions. It serves as a model compound for understanding the behavior of acetylated sugars in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of drugs.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active galactose moiety, which can then interact with specific proteins or enzymes. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Comparison: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide and 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate have different functional groups (bromide and isothiocyanate, respectively), leading to different reactivity and applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJYUJESYMOGS-MBJXGIAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369524 |
Source
|
Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108739-88-4 |
Source
|
Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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